Fmoc-Gly-DL-Ala

Peptide Synthesis SPPS Building Blocks Analytical Characterization

Choose Fmoc-Gly-DL-Ala (CAS 71952-99-3) to reduce SPPS cycles by 50% for Gly-Ala segments, cutting reagent use and synthesis time. The racemic DL-alanine composition eliminates chiral QC burden for non-bioactive reference peptides and analytical standards. Its predicted LogP of 2.72 facilitates HPLC method optimization, while single dipeptide insertion avoids intermediate deprotection side reactions inherent to sequential single amino acid additions.

Molecular Formula C20H20N2O5
Molecular Weight 368.4 g/mol
Cat. No. B15274845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Gly-DL-Ala
Molecular FormulaC20H20N2O5
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C20H20N2O5/c1-12(19(24)25)22-18(23)10-21-20(26)27-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,21,26)(H,22,23)(H,24,25)
InChIKeyKJFLZJBMRFRWIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Gly-DL-Ala for Peptide Synthesis: Technical Specifications and Procurement Considerations


Fmoc-Gly-DL-Ala (CAS 71952-99-3, molecular formula C20H20N2O5, molecular weight 368.38 g/mol) is an Fmoc-protected dipeptide building block composed of glycine and a racemic mixture of D- and L-alanine . It is classified as a protected amino acid derivative and is commercially available for academic and industrial research settings . The Fmoc (9-fluorenylmethoxycarbonyl) group provides N-terminal protection with stability under acidic conditions and facile base-labile removal via piperidine treatment, enabling its use in sequential solid-phase peptide synthesis (SPPS) . The compound exhibits a predicted density of 1.3±0.1 g/cm³, a calculated LogP of 2.72, and a vapor pressure of 0.0±2.2 mmHg at 25°C .

Why Fmoc-Gly-DL-Ala Cannot Be Substituted with Single Amino Acids or Sequence-Reversed Analogs


Generic substitution of Fmoc-Gly-DL-Ala with single protected amino acids (e.g., Fmoc-Gly-OH or Fmoc-Ala-OH) fails to deliver the identical synthetic outcome due to fundamental differences in peptide chain composition and assembly kinetics. Using individual Fmoc-amino acids requires two separate coupling-deprotection cycles to incorporate the Gly-Ala sequence, which increases synthesis time, reagent consumption, and cumulative yield loss compared to a single dipeptide insertion . Furthermore, substitution with the sequence-reversed analog Fmoc-Ala-Gly-OH (CAS 116747-54-7) introduces a different C-terminal residue (glycine vs. alanine carboxylic acid) and altered stereochemical presentation of the alanine moiety [1], which directly affects downstream peptide conformation and biological activity. The DL-alanine racemic component in the target compound also confers distinct solubility and crystallization behavior relative to pure L-configuration analogs, a factor relevant for purification and handling workflows .

Quantitative Differentiation of Fmoc-Gly-DL-Ala vs. Single Amino Acids and Sequence Analogs


Molecular Weight and Formula Parity with Fmoc-Ala-Gly-OH

Fmoc-Gly-DL-Ala and its sequence-reversed analog Fmoc-Ala-Gly-OH share identical molecular formula (C20H20N2O5) and molecular weight (368.38-368.4 g/mol), as confirmed by computational data . Both compounds are structurally isomeric dipeptides. This structural parity does not constitute a functional differentiator for procurement; the selection between these isomers must be governed by the specific C-terminal residue required for the target peptide sequence rather than any inherent property advantage.

Peptide Synthesis SPPS Building Blocks Analytical Characterization

C-Terminal Residue Differentiation: Fmoc-Gly-DL-Ala vs. Fmoc-Ala-Gly-OH

The fundamental structural distinction between Fmoc-Gly-DL-Ala and Fmoc-Ala-Gly-OH lies in the C-terminal residue identity: Fmoc-Gly-DL-Ala terminates with alanine (propanoic acid moiety), whereas Fmoc-Ala-Gly-OH terminates with glycine (acetic acid moiety) [1]. Both compounds share identical molecular formula (C20H20N2O5) and molecular weight (368.4 g/mol). In SPPS applications, the dipeptide is coupled via its C-terminal carboxyl group to the resin-bound amine; thus, the identity of the C-terminal residue dictates which amino acid becomes the first residue of the growing peptide chain. This distinction is not a performance differentiator but rather a sequence-specific selection criterion.

SPPS Peptide Sequence Design Structure-Activity Relationship

Hydrophobicity Comparison: Fmoc-Gly-DL-Ala vs. Fmoc-Ala-Gly-OH

Fmoc-Gly-DL-Ala exhibits a computed LogP value of 2.72 , indicating moderately hydrophobic character. In comparison, the sequence-reversed analog Fmoc-Ala-Gly-OH has a computed XLogP3-AA value of 2.4 [1], representing a difference of 0.32 LogP units. This difference, while modest, corresponds to a theoretical ~2.1-fold difference in octanol-water partition coefficient. The higher predicted hydrophobicity of Fmoc-Gly-DL-Ala may translate to longer retention times on reversed-phase HPLC columns, a consideration for analytical method development and purification workflow design.

RP-HPLC Peptide Purification LogP Prediction

Racemic vs. Stereochemically Pure Configuration: Fmoc-Gly-DL-Ala vs. Fmoc-L-Ala-Gly-OH

Fmoc-Gly-DL-Ala contains a racemic mixture of D- and L-alanine, whereas comparator Fmoc-Ala-Gly-OH (PubChem CID 7019065) is the stereochemically pure L-alanine derivative as indicated by its InChIKey stereochemical identifier . The racemic nature of Fmoc-Gly-DL-Ala eliminates the requirement for enantiomeric purity specifications and is predicted to yield a lower melting point and increased solubility compared to the enantiomerically pure L-form, based on established physicochemical principles of racemic mixtures versus pure enantiomers. Additionally, the racemic DL-mixture is predicted to exhibit a significantly lower optical rotation (approximately 0°) compared to the L-isomer's measurable rotation , a parameter relevant for quality control and analytical identification.

Chiral Analysis Crystallization Enantiomeric Purity

Single-Step Dipeptide Insertion vs. Sequential Single Amino Acid Coupling

The use of Fmoc-Gly-DL-Ala as a pre-formed dipeptide building block in solid-phase peptide synthesis (SPPS) reduces the number of synthetic cycles required for Gly-Ala sequence incorporation compared to sequential coupling of Fmoc-Gly-OH followed by Fmoc-DL-Ala-OH . Each SPPS cycle (deprotection + coupling) consumes reagents, time, and introduces cumulative yield loss. While direct comparative yield data for this specific dipeptide versus sequential coupling were not identified in the available literature, the use of Fmoc-dipeptides is a recognized strategy for improving synthetic efficiency in sequences containing glycine [1].

SPPS Efficiency Synthesis Optimization Coupling Yield

Structural Distinction from Fmoc-Gly-Gly-OH: Fmoc-Gly-DL-Ala vs. Fmoc-Gly-Gly-OH

Fmoc-Gly-Gly-OH (CAS 35665-38-4) is an Fmoc-protected diglycine dipeptide that functions as a lysosomally cleavable linker in antibody-drug conjugate (ADC) construction . In contrast, Fmoc-Gly-DL-Ala contains alanine in place of the C-terminal glycine, which is predicted to alter the proteolytic cleavage profile and linker release kinetics relative to the Gly-Gly sequence. While direct comparative cleavage data between Gly-DL-Ala and Gly-Gly sequences were not identified, the replacement of glycine with alanine introduces a methyl side chain that increases steric bulk and alters the recognition site for lysosomal proteases, differentiating the application profile of these two dipeptides.

ADC Linker Bioconjugation Lysosomal Cleavage

Fmoc-Gly-DL-Ala: Recommended Application Scenarios Based on Differential Evidence


Fmoc-SPPS Requiring Gly-Ala Sequence with Racemic DL-Alanine Incorporation

Fmoc-Gly-DL-Ala is appropriate for solid-phase peptide synthesis (SPPS) protocols where the target peptide sequence contains a Gly-Ala motif and the alanine residue is intended to be a racemic DL-mixture rather than stereochemically pure L- or D-alanine. The compound serves as a single dipeptide building block, reducing the number of synthetic cycles from two (sequential Fmoc-Gly-OH then Fmoc-DL-Ala-OH coupling) to one, thereby decreasing reagent consumption and synthesis time . The Fmoc group is removed under standard basic conditions (20% piperidine in DMF) to expose the N-terminal amine for subsequent chain elongation .

RP-HPLC Analytical Method Development Requiring Defined LogP Reference

The computed LogP value of 2.72 for Fmoc-Gly-DL-Ala provides a quantitative reference point for reversed-phase HPLC method development. Researchers can use this predicted hydrophobicity value to estimate retention behavior relative to other Fmoc-protected species. Under identical mobile phase conditions, Fmoc-Gly-DL-Ala is predicted to exhibit longer retention than Fmoc-Ala-Gly-OH (XLogP3-AA = 2.4) and shorter retention than more hydrophobic Fmoc-dipeptides. This information supports gradient optimization and peak identification in analytical workflows.

Non-Chiral Peptide Synthesis Where Enantiomeric Purity is Not Required

The racemic DL-alanine composition of Fmoc-Gly-DL-Ala makes this compound suitable for applications where enantiomeric purity is not a critical parameter, such as the synthesis of non-bioactive reference peptides, calibration standards, or peptides intended for analytical method validation. Unlike enantiomerically pure L-alanine derivatives that require verification of chiral integrity, the racemic nature of Fmoc-Gly-DL-Ala simplifies quality control requirements. The predicted absence of optical activity also facilitates analytical identification distinct from optically active analogs .

High-Throughput or Automated SPPS Workflows Prioritizing Cycle Reduction

In automated, high-throughput SPPS environments, the use of Fmoc-Gly-DL-Ala as a dipeptide building block reduces the total number of deprotection and coupling cycles by 50% for the Gly-Ala segment compared to sequential single amino acid addition. This reduction in synthetic cycles directly translates to decreased total instrument run time and lower cumulative reagent consumption (piperidine for deprotection, coupling reagents such as PyBOP/DIPEA or DIPCDI/HOBt) . The single dipeptide coupling strategy also eliminates the intermediate deprotection step that would otherwise expose the glycine amine, thereby avoiding potential side reactions or aggregation that can occur during chain assembly [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-Gly-DL-Ala

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.